2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification using hexane and water washes. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or pathogens . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound has a similar structure but lacks the phenylsulfanylmethyl group, which may affect its biological activity and chemical reactivity.
1-Methyl-2-phenylbenzimidazole: This compound has a methyl group instead of the phenylsulfanylmethyl group, leading to differences in its properties and applications.
Properties
IUPAC Name |
2-phenyl-1-(phenylsulfanylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-3-9-16(10-4-1)20-21-18-13-7-8-14-19(18)22(20)15-23-17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRYOFCCIBGASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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